Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
Thiophene derivatives find large application in material science . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Thiophene derivatives are also used in coordination chemistry .
Thiophene derivatives are used as intermediates in organic synthesis .
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
Thiophene derivatives also show antihypertensive properties .
Thiophene-based drugs like suprofen are used as nonsteroidal anti-inflammatory drugs .
Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Thiophene derivatives are synthesized through various methods including one-pot procedures in the presence or absence of catalysts, iodine-promoted heterocyclization, and multicomponent procedures .
Thiophene and its derivatives are produced as part of the chemical defense mechanism in numerous plant species, which involve the manufacture and storage of organic substances in different parts of the plants. These compounds can behave as repellents, act as toxic substances or have anti-nutritional effects on herbivores .
2-Thiophen-2-Yl-Azepane is a chemical compound characterized by its unique structure, which includes a thiophene ring and an azepane ring. The molecular formula for this compound is C10H15NS, indicating it contains carbon, hydrogen, nitrogen, and sulfur atoms. The presence of the thiophene ring, known for its aromatic properties and electron-rich nature, contributes to the compound's chemical reactivity and potential biological activity. Azepane, a seven-membered saturated heterocyclic compound containing nitrogen, adds to the structural complexity and may influence the compound's pharmacological properties.
Research indicates that compounds containing thiophene rings often exhibit significant biological activities. For instance, derivatives of 2-Thiophen-2-Yl-Azepane have been studied for their antinociceptive properties, suggesting potential applications in pain management . Additionally, similar compounds have shown antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .
The synthesis of 2-Thiophen-2-Yl-Azepane typically involves several steps:
Due to its unique structure and biological activity, 2-Thiophen-2-Yl-Azepane has potential applications in various fields:
Interaction studies involving 2-Thiophen-2-Yl-Azepane focus on its binding affinity with various biological targets. For instance, studies may assess how this compound interacts with pain receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its efficacy .
Several compounds share structural similarities with 2-Thiophen-2-Yl-Azepane. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(Azepan-1-yl)-2-(thiophen-2-yl)ethanone | Contains both azepane and thiophene rings | Exhibits different reactivity due to the ketone group |
| N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide | A derivative with additional functional groups | Potentially enhanced biological activity |
| 1,6-Di(thiophen-2-yl)hexane-1,6-dione | Diketone structure with two thiophene rings | Known for antioxidant properties |
These compounds highlight the uniqueness of 2-Thiophen-2-Yl-Azepane while also demonstrating its potential as a versatile building block for synthesizing novel therapeutic agents. Each compound's distinct features contribute to its specific applications and biological activities.
2-Thiophen-2-yl-azepane combines a sulfur-rich aromatic thiophene with a conformationally flexible azepane scaffold, placing it at the intersection of materials science and medicinal chemistry. Recent methodological advances—particularly in cross-coupling, ring expansion, and microwave-mediated tactics—have sharply expanded the synthetic repertoire available to researchers seeking this motif. The following sections dissect those methods, compare performance metrics, and highlight optimal reaction parameters.
Early access to 2-thiophen-2-yl-azepane relied heavily on reductive amination between 2-thiophenyl-substituted keto-esters and diamines, followed by intramolecular SN2 closure under high-boiling polar solvents [1].
Key data (Table 1):
| Entry | Carbonyl precursor | Reductant | Ring-closure base | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl 6-oxo-2-(thiophen-2-yl)hexanoate | NaBH₃CN | K₂CO₃, 120 °C | 68% [1] | Robust to electron-rich thiophene |
| 2 | 2-(Thiophen-2-yl)cyclohexanone | H₂/Pd-C | NaH, 90 °C | 57% [2] | Competes with over-reduction |
A three-step sequence—oxime formation, Beckmann rearrangement, and lactam reduction—delivers azepane rings with modest overall yields (ca. 35%) but excellent chemoselectivity toward N-insertion adjacent to the thiophene ring [3].
Cross-coupling enables late-stage installation of the thiophene fragment or the azepane nitrogen-containing moiety with high functional-group tolerance. Strategies diverge into tin-based Stille and boron-based Suzuki pathways.
Tri-n-butyl-2-thiophenyl-stannane couples cleanly with 6-bromo-azepane carbamate in the presence of Pd(PPh₃)₄/CuCl/LiCl (60 °C, DMSO), achieving 90% yield of the C-2 linked product [4] [5].
Copper(I) chloride accelerates transmetallation by transient vinyl- or aryl-copper species, circumventing the steric hindrance of seven-membered azepanes [4].
| Catalyst system | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄/CuCl (5 mol %) | DMSO | 60 °C | 16 h | 90% [4] |
| Pd₂(dba)₃/XPhos (2 mol %) | DMF | 110 °C | 12 h | 78% [6] |
A ligand-free Pd(dtbpf)Cl₂ protocol in Kolliphor EL micelles delivers 2-thiophen-2-yl substituents onto bromo-azepane systems at room temperature in 15 minutes with up to 98% isolated yield [7].
Unprotected azepanes can inhibit Pd(II) via N-coordination. Buchwald’s precatalyst P2 paired with SPhos retains high turnover frequency, reaching 90% conversion when 3-chloro-indazole analogues are replaced by 2-bromo-azepane substrates bearing free NH groups [8].
| Ligand | Pd-source | Conversion | Yield |
|---|---|---|---|
| SPhos | Precatalyst P2 | 100% | 90% [8] |
| XPhos | Pd(dba)₂ | 68% | 49% [8] |
Blue-light-mediated insertion of bicyclo[1.1.0]butane into 2-bromothiophene affords an eight-membered bicyclic intermediate that contracts under hydrogenolysis to the seven-membered azepane, producing 71% yield across two steps [9].
Nitroarene-to-azepane photochemical ring expansion converts 2-nitro-thiophene derivatives into polysubstituted azepanes under 450 nm LEDs at ambient temperature, achieving 74% yield after subsequent hydrogenation [10] [11].
A related N-vinylpyrrolidinone photo-rearrangement provides azepin-4-ones in 92% yield, readily reduced to 2-thiophen-2-yl-azepanes in a one-pot sequence [12].
Sharpless-type tethered aminohydroxylation on sugar-derived allyl alcohols introduced a stereodefined nitrogen, generating a pentahydroxylated azepane with 89% yield under microwave NaOH/EtOH conditions [13].
X-ray crystallography confirmed S-configuration retention at C-6, establishing predictable stereocontrol over the newly formed C–N bond [13].
Microwave irradiation (150 °C, N-methyl-2-pyrrolidone, 3 h) converts 3,3′-(Z)-ethene-1,2-diylbis(4-chloropyridine) and excess diamine into dipyridoazepines; subsequent thiophene-directed Friedel–Crafts acylation installs the required 2-substituent, producing 61–62% yields while eliminating Pd catalysis [14] [15].
| Substrate | Microwave time | Yield |
|---|---|---|
| N,N-Dimethylpropane-1,3-diamine | 3 h | 61% [14] |
| N-(3-Aminopropyl)morpholine | 3 h | 62% [14] |
A Pd/La(OTf)₃ dual-catalyzed decarboxylative [5 + 2] annulation between vinyl cyclic carbonates and thiophene-bearing anilides generates non-fused N-aryl azepanes with 83–90% yields under 30 °C conditions, liberating CO₂ as the only stoichiometric by-product [16] [17].
Table 2 summarizes representative optimization studies:
| Variable (Stille) | Tested range | Optimal value | Yield impact |
|---|---|---|---|
| LiCl loading | 0–2 equiv | 1.5 equiv | +12% [5] |
| CuCl loading | 0–1 equiv | 0.75 equiv | +15% [4] |
| Temperature | 23–80 °C | 60 °C | +18% [4] |
| Variable (Suzuki) | Tested range | Optimal | Yield impact |
|---|---|---|---|
| Base (K₃PO₄ vs KF) | – | K₃PO₄ | +10% [8] |
| H₂O co-solvent | 0–30% | 20% | +8% [8] |
| Boronic acid equiv. | 1.0–2.5 | 1.5 | Mitigates NH-inhibition [8] |
High-throughput HPLC monitoring reveals first-order kinetics in Pd for Suzuki routes, whereas Stille pathways exhibit mixed first/zero-order behavior, highlighting the importance of tin-to-copper transmetalation rate control [18] [19].